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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)furan

CAS No.: 17221-37-3

Cat. No.: B2656800 Get Quote

Executive Summary
2-(4-Chlorophenyl)furan (CAS: 17221-37-3) is a heteroaryl scaffold serving as a critical

intermediate in the development of Colchicine Binding Site Inhibitors (CBSIs) targeting tubulin

polymerization.[1] Characterized by a molecular weight of 178.62 g/mol , this compound

functions as a bioisostere for biaryl systems, offering unique electronic properties due to the

electron-rich furan ring conjugated with the electron-withdrawing chlorophenyl moiety. This

guide outlines its physicochemical properties, a validated Suzuki-Miyaura synthesis protocol,

and its role in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
The core structure consists of a furan ring substituted at the C2 position by a para-chlorophenyl

group.[1] The presence of the chlorine atom at the para position enhances lipophilicity and

metabolic stability against oxidation compared to the unsubstituted phenyl analog.

Table 1: Key Chemical Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2656800?utm_src=pdf-interest
https://www.benchchem.com/product/b2656800?utm_src=pdf-body
https://georganics.sk/furan-derivatives/
https://georganics.sk/furan-derivatives/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2656800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

IUPAC Name 2-(4-Chlorophenyl)furan

CAS Number 17221-37-3

Molecular Formula C₁₀H₇ClO

Molecular Weight 178.62 g/mol

SMILES ClC1=CC=C(C=C1)C2=CC=CO2

Physical State Low-melting solid or oil (dependent on purity)

Storage
2–8°C, inert atmosphere (Argon/Nitrogen),

protect from light

Solubility
Soluble in DCM, EtOAc, DMSO, Methanol;

Insoluble in water

Structural Analysis[1][11]
Electronic Effects: The furan oxygen acts as a weak resonance donor, while the p-chloro

substituent exerts an inductive electron-withdrawing effect.[1] This push-pull system makes

the C5 position of the furan ring susceptible to electrophilic aromatic substitution, a key

feature for further functionalization.

Spectroscopic Signature (Representative 1H NMR in CDCl₃):

Aromatic (Phenyl):

~7.60 (d, 2H, ortho), ~7.35 (d, 2H, meta).

Heteroaromatic (Furan):[1][2]

~7.45 (d, H5), ~6.65 (d, H3), ~6.45 (dd, H4).

Synthesis Protocol: Suzuki-Miyaura Coupling
While historical methods like the Meerwein arylation exist, the Suzuki-Miyaura cross-coupling is

the industry standard due to higher yields, milder conditions, and tolerance of the chloro-
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substituent.[1]

Reaction Logic
The synthesis couples 2-furanylboronic acid with 1-bromo-4-chlorobenzene.[1]

Why this route? 2-Bromofuran is chemically unstable and prone to polymerization.[1] Using

the boronic acid of the furan and the aryl halide is more robust.

Catalyst Choice:

is preferred for its reliability with aryl bromides.

Base: Sodium carbonate (

) provides sufficient basicity to activate the boronic acid without deprotonating the furan ring.

Step-by-Step Methodology
Reagents:

1-Bromo-4-chlorobenzene (1.0 equiv)[1]

2-Furanylboronic acid (1.2 equiv)[1]

(Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)[1]

(2.0 equiv, dissolved in min. water)

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)[1]

Protocol:

Setup: Charge a flame-dried Schlenk flask with 1-bromo-4-chlorobenzene (e.g., 5.0 mmol)

and

(0.25 mmol). Evacuate and backfill with Argon (

).
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Addition: Add degassed solvent (DME, 20 mL) via syringe. Stir until the catalyst is dissolved

(yellow solution).

Activation: Add 2-furanylboronic acid (6.0 mmol) followed by the aqueous

solution (2M, 5 mL).

Reflux: Heat the mixture to 85°C (oil bath) for 4–12 hours. Monitor reaction progress via TLC

(Hexane/EtOAc 9:1) or LC-MS.[1]

Workup:

Cool to room temperature.[3]

Dilute with Ethyl Acetate (50 mL) and wash with water (

mL) and brine (

mL).

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Purification: Purify the crude residue via flash column chromatography on silica gel using a

gradient of Hexanes

5% EtOAc/Hexanes.

Validation: Verify product identity via 1H NMR (presence of furan peaks) and MS (m/z

178/180 ratio of 3:1 for Cl isotope).

Synthesis Pathway Diagram[1][14]
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Reagents

1-Bromo-4-chlorobenzene
(Ar-Br) Suzuki-Miyaura Coupling

Pd(PPh3)4, Na2CO3
DME/H2O, 85°C, 12h

2-Furanylboronic Acid
(Het-B(OH)2)

2-(4-Chlorophenyl)furan
(C10H7ClO)

Cross-Coupling

Click to download full resolution via product page

Caption: Palladium-catalyzed synthesis of 2-(4-chlorophenyl)furan via Suzuki-Miyaura cross-

coupling.

Applications in Drug Discovery
Tubulin Polymerization Inhibition
The 2-(4-chlorophenyl)furan scaffold is a pharmacophore often explored as a Colchicine

Binding Site Inhibitor (CBSI).[1]

Mechanism: The biaryl-like structure mimics the A and C rings of colchicine.[1] The furan

oxygen can act as a hydrogen bond acceptor, while the chlorophenyl group occupies a

hydrophobic pocket (Valine/Leucine residues) within the tubulin

-subunit.

Advantages: Unlike the tropolone ring of colchicine, the furan ring is less prone to metabolic

degradation and offers vectors for substitution (e.g., at C5) to improve solubility.

Biological Pathway Diagram[1]
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Caption: Mechanism of action for furan-based CBSIs leading to mitotic arrest.

Safety & Handling (SDS Summary)
Hazards:

H302: Harmful if swallowed.

H315/H319: Causes skin and serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a fume hood. Avoid dust/aerosol formation.
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Stability: Furan derivatives can be sensitive to light and air (oxidation to ring-opened

dicarbonyls).[1] Store under inert gas at low temperature (2-8°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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